molecular formula C16H17F3N4O B2974360 N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 1797662-45-3

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2974360
CAS No.: 1797662-45-3
M. Wt: 338.334
InChI Key: KNCGRLRBQMORAZ-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a trifluoromethyl group attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with a suitable benzoyl chloride derivative under basic conditions to form the desired benzamide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-(trifluoromethyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The unique combination of the dimethylamino group, methylpyrimidine ring, and trifluoromethylbenzamide moiety in this compound imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-10-8-14(23(2)3)22-13(21-10)9-20-15(24)11-6-4-5-7-12(11)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGRLRBQMORAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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